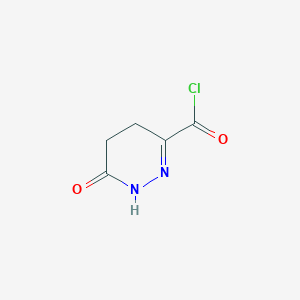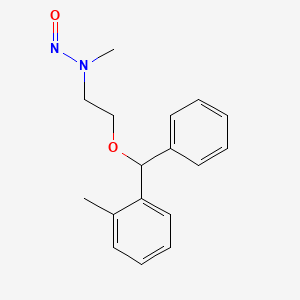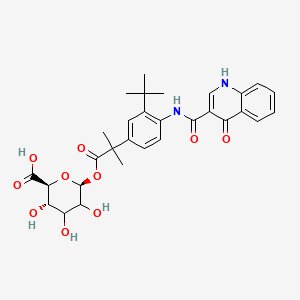
3',4'-Anhydro Vincristine Ditartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Anhydro Vincristine Ditartrate: is a biochemical compound with the molecular formula C54H66N4O21 and a molecular weight of 1107.12 . . This compound is primarily used in proteomics research and has significant applications in the field of cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Anhydro Vincristine Ditartrate involves complex organic reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. the general approach involves the modification of vincristine, a vinca alkaloid derived from the plant Catharanthus roseus .
Industrial Production Methods: Industrial production of 3’,4’-Anhydro Vincristine Ditartrate is carried out under stringent conditions to ensure high purity and yield. The process involves multiple steps of extraction, purification, and chemical modification of vincristine. The exact methods and conditions are often optimized for large-scale production to meet the demands of research and clinical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3’,4’-Anhydro Vincristine Ditartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3’,4’-Anhydro Vincristine Ditartrate is used as a reference standard and in the study of complex organic reactions. It serves as a model compound for understanding the behavior of vinca alkaloids under different chemical conditions .
Biology: In biology, this compound is used to study the mechanisms of cell division and apoptosis. It helps researchers understand how vinca alkaloids interact with cellular components to inhibit mitosis .
Medicine: In medicine, 3’,4’-Anhydro Vincristine Ditartrate is primarily used in cancer research. It is studied for its potential to inhibit the growth of cancer cells and its effectiveness in combination therapies .
Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. It serves as a lead compound for the synthesis of novel derivatives with improved efficacy and reduced side effects .
Wirkmechanismus
The mechanism of action of 3’,4’-Anhydro Vincristine Ditartrate involves its interaction with tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, the compound inhibits the polymerization of microtubules, thereby arresting the cell cycle at metaphase. This disruption of the mitotic spindle prevents the division of cancer cells, leading to cell death .
Additionally, 3’,4’-Anhydro Vincristine Ditartrate may interfere with other cellular processes, such as amino acid metabolism, cyclic AMP metabolism, and calcium transport .
Vergleich Mit ähnlichen Verbindungen
Vincristine: A vinca alkaloid used in the treatment of various cancers.
Vinblastine: Another vinca alkaloid with similar anticancer properties.
Vindesine: A synthetic derivative of vinblastine with enhanced anticancer activity.
Uniqueness: 3’,4’-Anhydro Vincristine Ditartrate is unique due to its specific chemical structure, which imparts distinct biological properties. Unlike vincristine and vinblastine, this compound has an anhydro modification that may enhance its stability and efficacy in certain applications .
Eigenschaften
Molekularformel |
C50H60N4O15 |
|---|---|
Molekulargewicht |
957.0 g/mol |
IUPAC-Name |
2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H54N4O9.C4H6O6/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;5-1(3(7)8)2(6)4(9)10/h9-13,15,20-22,26,29,38-40,47,55H,7-8,14,16-19,23-25H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t29-,38-,39?,40-,43-,44-,45-,46+;/m1./s1 |
InChI-Schlüssel |
YPJNYOAKPQNBJD-IJNZHKMFSA-N |
Isomerische SMILES |
CCC1=C[C@@H]2C[C@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


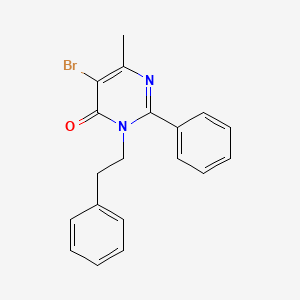
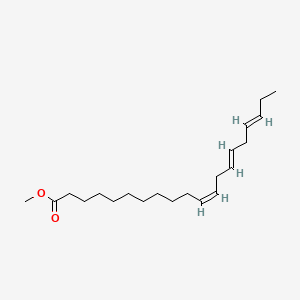
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
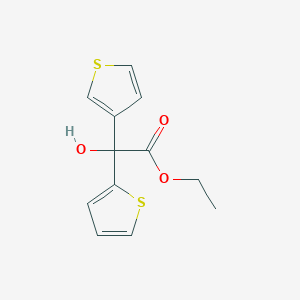
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

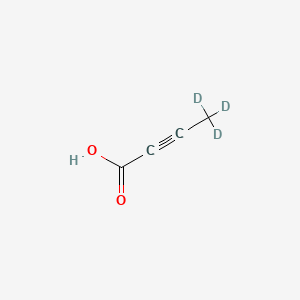
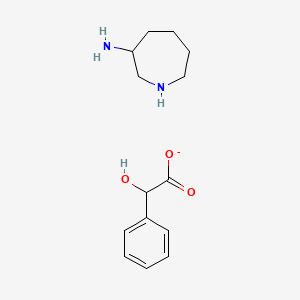
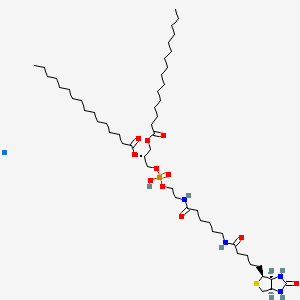
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
